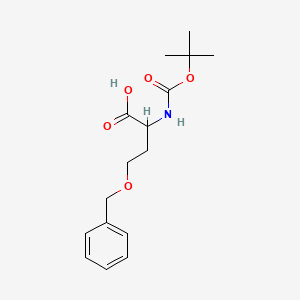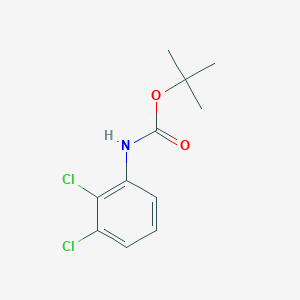
tert-butyl N-(2,3-dichlorophenyl)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a similar compound, 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine, was reported in a study . The compound was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . The structure was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Molecular Structure Analysis
The molecular weight of tert-butyl N-(2,3-dichlorophenyl)carbamate is 262.13 g/mol. The structure of a similar compound was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Applications De Recherche Scientifique
Terbufos has been extensively studied for its insecticidal properties. It has been shown to be effective against a variety of pests, including corn rootworm, wireworms, and aphids. In addition to its use in agriculture, tert-butyl N-(2,3-dichlorophenyl)carbamate has also been studied for its potential use in controlling insect-borne diseases, such as malaria and dengue fever.
Mécanisme D'action
Terbufos acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system. This results in overstimulation of the nervous system and paralysis of the insect. However, tert-butyl N-(2,3-dichlorophenyl)carbamate can also affect the nervous system of humans and other animals, leading to potential health risks.
Biochemical and Physiological Effects:
Exposure to this compound can cause a range of health effects, including headaches, dizziness, nausea, and respiratory problems. Long-term exposure to this compound has been linked to neurological damage and increased risk of cancer. In addition, this compound can have negative effects on the environment, including soil and water contamination.
Avantages Et Limitations Des Expériences En Laboratoire
Terbufos is a useful tool for studying the effects of acetylcholinesterase inhibition on the nervous system. It can be used in laboratory experiments to investigate the mechanism of action of other acetylcholinesterase inhibitors and to study the effects of tert-butyl N-(2,3-dichlorophenyl)carbamate on different species. However, the potential health risks associated with this compound exposure make it important to handle the chemical with care and to use appropriate safety precautions in the laboratory.
Orientations Futures
There are several areas of research that could be explored in the future regarding tert-butyl N-(2,3-dichlorophenyl)carbamate. One area of interest is the development of safer alternatives to this compound for use in agriculture. In addition, further research is needed to fully understand the health effects of this compound exposure and to develop effective strategies for reducing exposure in humans and animals. Finally, more research is needed to explore the potential use of this compound in controlling insect-borne diseases.
Propriétés
IUPAC Name |
tert-butyl N-(2,3-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUBTZVYDQBYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3162089.png)
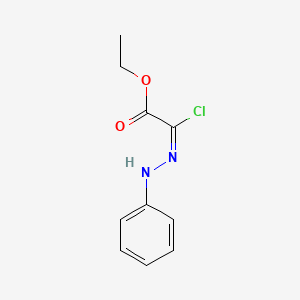
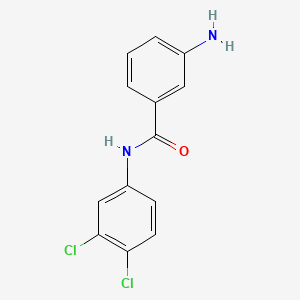
![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3162108.png)
![5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B3162114.png)


![(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3162140.png)
![4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid](/img/structure/B3162141.png)

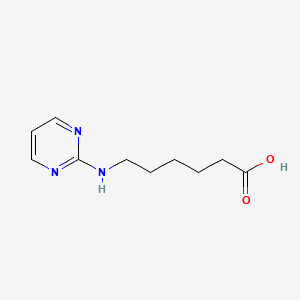
![2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole](/img/structure/B3162170.png)
